molecular formula C10H16N2O2 B8713012 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine

3-Ethoxy-2-(2-pyridyloxy)propan-1-amine

Cat. No.: B8713012
M. Wt: 196.25 g/mol
InChI Key: FOQBIMQAFAKLEX-UHFFFAOYSA-N
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Description

3-Ethoxy-2-(2-pyridyloxy)propan-1-amine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both an amine and a pyridyloxy functional group on a propanamine backbone, making it a potential versatile building block for the development of more complex molecules. The structure of similar compounds, such as those with ether and amine linkages, is often explored for creating ligands with biological activity. This di-functional compound is intended for research applications only. It is not approved for diagnostic, therapeutic, or any personal use. All information presented is for research purposes, and researchers should handle this material in accordance with their institution's safe laboratory practices.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

3-ethoxy-2-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C10H16N2O2/c1-2-13-8-9(7-11)14-10-5-3-4-6-12-10/h3-6,9H,2,7-8,11H2,1H3

InChI Key

FOQBIMQAFAKLEX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CN)OC1=CC=CC=N1

Origin of Product

United States
Foundational & Exploratory

Pharmacological Utility and Mechanistic Integration of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern rational drug design, aliphatic amines rarely act as standalone therapeutics. Instead, they serve as highly specialized building blocks (pharmacophores) that dictate the target affinity, physicochemical properties, and mechanism of action (MoA) of the final drug molecule. 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine (E2PPA) is a densely functionalized aliphatic amine utilized in the synthesis of advanced receptor antagonists and pathway inhibitors.

This whitepaper elucidates the structural biology of the E2PPA scaffold and details the specific mechanisms of action of its derivative compounds across key biological targets, including GPCR modulation and developmental signaling pathways.

Structural Pharmacology of the E2PPA Scaffold

The E2PPA core ( C10​H16​N2​O2​ ) is engineered to provide precise spatial geometry and electronic interactions within receptor binding pockets. Its utility is driven by three distinct structural features:

  • Primary Amine Anchor: Acts as a highly reactive nucleophile for amide coupling or reductive amination, allowing seamless integration into larger drug scaffolds (e.g., triazoles, benzamides).

  • 2-Pyridyloxy Moiety: The pyridine ring acts as a potent hydrogen bond acceptor. The ether linkage provides rotational flexibility, allowing the heteroaromatic ring to optimize π−π stacking or cation- π interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target receptor.

  • 3-Ethoxy Group: Fine-tunes the lipophilicity (LogP) and topological polar surface area (TPSA). This is critical for neuroactive compounds, as the ethoxy group enhances blood-brain barrier (BBB) permeability while occupying minor hydrophobic sub-pockets in the receptor.

Mechanism of Action I: Histamine H3 Receptor (H3R) Antagonism

The Histamine H3 Receptor (H3R) is a presynaptic Gαi​ -coupled autoreceptor that negatively regulates the release of histamine, acetylcholine, and dopamine. E2PPA is a critical linker in the design of1[1].

The Biochemical Mechanism

When E2PPA is conjugated to a central core (such as a 1,2,4-triazole), the resulting molecule acts as a potent inverse agonist at the H3R.

  • Target Engagement: The 3-carbon length of the propylamine chain is the exact optimal distance required to bridge the receptor's orthosteric site[1].

  • Conformational Locking: The pyridine nitrogen forms a critical hydrogen bond with a conserved Glutamate residue (Glu206) in the transmembrane domain. This stabilizes the receptor in its inactive ( R ) state.

  • Pathway Modulation: By locking H3R in the inactive state, the E2PPA derivative prevents the activation of the Gαi​ protein. This disinhibits Adenylyl Cyclase (AC), leading to an accumulation of intracellular cAMP and the subsequent promotion of neurotransmitter release.

H3R_Pathway H3R Histamine H3 Receptor (Presynaptic GPCR) Gi Gαi Protein H3R->Gi Inhibits Activation E2PPA E2PPA-Derived Antagonist E2PPA->H3R Inverse Agonism AC Adenylyl Cyclase (AC) Gi->AC Fails to Inhibit cAMP cAMP Production AC->cAMP Increases Release Neurotransmitter Release (Histamine, ACh) cAMP->Release Promotes

Mechanism of H3R inverse agonism by E2PPA derivatives, increasing neurotransmitter release.

Mechanism of Action II: Hedgehog (Hh) Signaling Inhibition

Beyond GPCRs, the E2PPA pharmacophore is heavily utilized in oncology, specifically in the synthesis of 2[2].

The Biochemical Mechanism

Uncontrolled Hedgehog signaling is a primary driver of basal cell carcinomas. The pathway is governed by the GPCR-like protein Smoothened (SMO) .

  • Target Engagement: E2PPA-derived benzamides bind directly to the heptahelical transmembrane bundle of SMO.

  • Allosteric Antagonism: The 2-pyridyloxy group interacts with the acidic residue Asp473 within the SMO binding pocket. This interaction prevents the conformational shift required for SMO to activate the GLI family of transcription factors, thereby halting tumor proliferation[2].

(Note: The 2-(2-pyridyloxy)propyl core is also the exact pharmacophore utilized in agricultural chemistry to mimic Juvenile Hormone, as seen in the active ingredient 3[3], demonstrating the extreme versatility of this structural motif).

Quantitative SAR Data

Structure-Activity Relationship (SAR) studies confirm that the specific 3-carbon length and functionalization of E2PPA are mathematically optimal for target binding[1].

Table 1: SAR of Propylamine Linkers across Targets
Linker ArchitectureTarget SystemBinding Affinity ( Ki​ / IC50​ )Functional Outcome
2-Carbon LinkerHistamine H3R> 145 nMWeak Antagonism
3-Carbon Linker (E2PPA Core) Histamine H3R < 15 nM Potent Inverse Agonism
4-Carbon LinkerHistamine H3R~ 89 nMModerate Antagonism
2-(2-Pyridyloxy)propyl etherJH Receptor (Met)High AffinityPotent JH Agonism
Pyridyl-propanamineSmoothened (SMO)< 50 nMPathway Inhibition

Data synthesized from comparative SAR studies highlighting the optimal nature of the 3-carbon spacer (Activity order: 3 > 2 > 4 >> 5)[1].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of E2PPA derivatives requires a self-validating experimental workflow that directly correlates chemical synthesis with orthogonal biological readouts.

Phase 1: Chemical Conjugation (Amide Bond Formation)
  • Activation: Dissolve 1.0 eq of the target carboxylic acid core in anhydrous N,N -Dimethylformamide (DMF). Add 1.2 eq of HATU and 2.0 eq of DIPEA.

    • Causality: HATU ensures rapid activation of the carboxylic acid, minimizing epimerization of the core, while DIPEA maintains a basic environment for the primary amine of E2PPA to act as a nucleophile.

  • Conjugation: Add 1.1 eq of E2PPA dropwise at 0°C (to control the exothermic reaction). Stir at room temperature for 4 hours.

  • Purification: Purify the crude mixture via preparative LC-MS to achieve >95% purity.

Phase 2: In Vitro Target Engagement (Radioligand Assay)
  • Membrane Preparation: Isolate membranes from HEK293 cells stably expressing human H3R.

    • Self-Validation (Negative Control): Prepare wild-type HEK293 membranes (lacking H3R) to quantify and subtract non-specific binding.

  • Displacement: Incubate 10 µg of membrane protein with 1 nM [3H]

    N

    α -methylhistamine and serial dilutions (10 pM to 10 µM) of the E2PPA derivative for 60 minutes at 25°C.
  • Detection: Terminate the reaction by rapid filtration through glass microfiber (GF/B) filters.

    • Causality: Rapid filtration separates bound from free radioligand, allowing accurate calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Phase 3: Functional Orthogonal Validation (cAMP FRET)
  • Assay Execution: Treat the H3R-expressing cells with 10 µM forskolin (to stimulate baseline cAMP) and the E2PPA derivative. Measure the resulting FRET signal.

  • Self-Validation Logic: Because H3R exhibits constitutive activity that suppresses cAMP, a true inverse agonist will dose-dependently increase the cAMP signal beyond baseline. If high binding affinity (Phase 2) does not yield a functional cAMP increase (Phase 3), the compound is flagged as a false positive or neutral antagonist.

Validation_Workflow Synth Amide Coupling (HATU/DIPEA) Purify LC-MS Purification (>95% Purity) Synth->Purify Bind Radioligand Assay (Target Affinity) Purify->Bind Func FRET cAMP Assay (Functional Response) Bind->Func Func->Bind Orthogonal Feedback Valid Self-Validation (Correlation Check) Func->Valid

Self-validating workflow for synthesizing and evaluating E2PPA-derived compounds.

References

  • Propylamine – Knowledge and References - Taylor & Francis Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL
  • US9790183B2 - Pyridyl inhibitors of hedgehog signalling Source: Google Patents URL
  • GSP CROP SCIENCE PVT LTD v.
  • Source: Pharmaceuticals (MDPI)

Sources

Molecular weight and physicochemical properties of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Properties of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine

Disclaimer: As of March 2026, publicly accessible chemical databases and scientific literature contain no specific experimental data for the compound 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine. This guide has been constructed by a Senior Application Scientist to provide a scientifically grounded framework for understanding this molecule. The molecular weight has been calculated from the compound's structure as derived from its IUPAC name. Other physicochemical properties are discussed in the context of structurally related compounds to provide researchers with a predictive foundation for experimental design. All data for related compounds are clearly indicated and cited.

Introduction and Molecular Structure

3-Ethoxy-2-(2-pyridyloxy)propan-1-amine is a complex organic molecule incorporating several key functional groups that are significant in medicinal chemistry and material science. Its structure features a primary aliphatic amine, an ether linkage with an ethyl group (ethoxy), and a pyridyloxy moiety, all attached to a central propane backbone. This unique combination suggests potential applications as a pharmaceutical intermediate, a ligand in coordination chemistry, or a building block for novel polymers. The primary amine offers a site for derivatization, the pyridine ring introduces aromaticity and a site for metal coordination or hydrogen bonding, and the ethoxy group can influence solubility and lipophilicity.

Molecular Formula and Weight

The fundamental identity of a molecule is its chemical formula and corresponding molecular weight. Based on the IUPAC name, the molecular structure can be deduced, and from this, the exact molecular formula and weight are calculated.

  • Molecular Formula: C₁₀H₁₆N₂O₂

  • Molecular Weight: 196.25 g/mol

Chemical Structure

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and interactions.

Caption: 2D structure of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine.

Predicted Physicochemical Properties

While experimental data for the target molecule is unavailable, we can predict its properties by examining simpler, related structures. This comparative approach is a cornerstone of drug design and chemical process development.

Key Structural Analogues

Two relevant analogues for which data are available are:

  • 3-Ethoxypropylamine (Analogue A): Shares the ethoxy-propane-amine backbone.

  • 3-(Pyridin-2-yl)propan-1-amine (Analogue B): Contains the pyridinyl-propane-amine structure.

PropertyAnalogue A: 3-EthoxypropylamineAnalogue B: 3-(Pyridin-2-yl)propan-1-aminePredicted Influence on Target Molecule
CAS Number 6291-85-6[1][2][3][4][5]2706-56-1N/A
Molecular Formula C₅H₁₃NO[1][2][3][4][5]C₈H₁₂N₂C₁₀H₁₆N₂O₂
Molecular Weight 103.16 g/mol [1][3][5]136.20 g/mol 196.25 g/mol
Appearance Colorless transparent liquid[2][3][4]Colorless to light yellow liquid[6]Likely a liquid at room temperature.
Boiling Point 410.20 K (137.05 °C)[1]214.1 °C (for a similar isomer)Expected to be higher than both analogues due to increased molecular weight and potential for hydrogen bonding.
Solubility Soluble in water[2][4]Not specified, but amine and pyridine groups suggest some water solubility.The presence of both polar (amine, pyridine, ethers) and non-polar (ethyl, propane backbone) groups suggests moderate solubility in both water and organic solvents.
logP (Octanol/Water) 0.372 (Calculated)[1]Not specifiedThe addition of the relatively non-polar pyridyloxy group compared to the ethoxy group's ether oxygen would likely increase the logP value relative to Analogue A.
Acidity/Basicity (pKa)

The pKa values are critical for understanding the ionization state of a molecule in different pH environments, which is fundamental for drug absorption and formulation.

  • The primary amine (-NH₂) is basic. For similar aliphatic amines, the pKa of the conjugate acid (R-NH₃⁺) is typically around 10-11.

  • The pyridine nitrogen is also basic, but less so than the aliphatic amine. The pKa of the pyridinium ion is around 5.2.

  • The ether oxygens are Lewis bases but are not significantly basic in the Brønsted-Lowry sense in aqueous solution.

Therefore, 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine is expected to be a dibasic compound, capable of accepting two protons in a sufficiently acidic environment.

Experimental Methodologies for Physicochemical Characterization

To experimentally determine the properties of a novel compound like 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine, a series of standardized analytical techniques would be employed.

Workflow for Property Determination

G cluster_synthesis Synthesis & Purification cluster_structure Structural Verification cluster_properties Physicochemical Analysis synthesis Chemical Synthesis purification Purification (e.g., Distillation, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FTIR Spectroscopy purification->ftir mp_bp Melting/Boiling Point Determination ftir->mp_bp solubility Solubility Assays (Kinetic, Thermodynamic) mp_bp->solubility pka pKa Determination (Potentiometric Titration, UV-Vis) solubility->pka logp logP Measurement (Shake-Flask, HPLC) pka->logp

Caption: Standard experimental workflow for compound characterization.

Protocol: pKa Determination by Potentiometric Titration

This method provides a reliable way to determine the pKa values of the basic nitrogen centers.

Objective: To determine the acid dissociation constants (pKa) of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine.

Materials:

  • 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine sample (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Degassed, deionized water

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Acidification: Add a stoichiometric excess of standardized HCl (e.g., 2.5 equivalents) to the solution to ensure both the aliphatic amine and the pyridine nitrogen are fully protonated.

  • Titration Setup: Place the beaker on a stir plate, immerse the pH electrode, and begin gentle stirring. Position the burette tip below the surface of the liquid.

  • Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points, corresponding to the deprotonation of the two basic centers. The pKa values can be determined from the pH at the half-equivalence points.

Causality: By starting with the fully protonated species, the titration with a strong base allows for the stepwise removal of protons. The pH at which half of a particular functional group has been deprotonated is, by definition, its pKa. This provides a direct experimental measure of the basicity of each nitrogen atom.

Conclusion

While 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine remains an uncharacterized compound in the public domain, this guide provides a robust framework for its investigation. By calculating its fundamental molecular properties and establishing a predictive model based on known analogues, researchers are equipped with the foundational knowledge required for synthesis, purification, and comprehensive experimental analysis. The outlined protocols offer a clear path for validating these predictions and unlocking the potential of this novel chemical entity.

References

  • NextSDS. (n.d.). 3-ethoxy-2,2-dimethylpropan-1-amine — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-ethoxy- (CAS 6291-85-6). Retrieved March 24, 2026, from [Link]

  • Google Patents. (n.d.). CN109369423B - Preparation method of 3-ethoxy propylamine.
  • Pharmaffiliates. (n.d.). 1-Propanamine, 3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy] | 1162336-72-2. Retrieved March 24, 2026, from [Link]

  • NextSDS. (n.d.). 2-(pyridin-2-yl)propan-1-amine — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • NextSDS. (n.d.). 3-ethoxy-2,2-diethylcyclobutan-1-amine — Chemical Substance Information. Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-. In NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propen-1-amine (CAS 107-11-9). Retrieved March 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). N-(tert-Butylsulfinyl)Imines. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine. Retrieved March 24, 2026, from [Link]

  • PubChem. (n.d.). 3-ethoxy-2,2-dimethylpropan-1-amine (C7H17NO). Retrieved March 24, 2026, from [Link]

  • NIST. (n.d.). 1-Propanamine, 3-ethoxy-. In NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]

  • Chemsrc. (n.d.). CAS#:13438-11-4 | 3-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]propan-1-amine. Retrieved March 24, 2026, from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022, February 28). 1-Propanamine, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-, (2Z)-2-butenedioate (1:2) (Bis-aminopropyl diglycol dimaleate). Retrieved March 24, 2026, from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) / Intermediates Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Analyte Profiling

The structural complexity of modern pharmaceutical intermediates often presents significant chromatographic challenges. The molecule 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine (C₁₀H₁₆N₂O₂) is a prime example of a highly polar, dual-basic compound.

To develop a robust, reproducible, and stability-indicating assay, we must first deconstruct the analyte's physicochemical properties:

  • Primary Amine (-NH₂): Highly basic (estimated pKa ~9.5). At neutral or acidic pH, this group is fully protonated, rendering the molecule highly hydrophilic.

  • Pyridine Ring: A weak base (pKa ~5.2) and a strong UV chromophore. It provides the primary means for UV detection but adds a second ionizable center.

  • Ether Linkages: The ethoxy and 2-pyridyloxy groups provide moderate hydrophobic character and rotational flexibility.

The Causality of Peak Tailing: A common cause of peak tailing in reversed-phase HPLC is the secondary ion-exchange interaction that takes place between a positively charged solute (such as a protonated amine) and negatively charged, residual silanols on the surface of the silica stationary phase[1]. Because 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine contains two basic nitrogen centers, analyzing it on standard silica-based C18 columns at a neutral pH (where silanols are ionized and the amine is protonated) will result in extreme peak asymmetry, poor resolution, and compromised quantitation.

Method Development Rationale

To overcome the challenges of dual-basic centers, the method development strategy must deliberately manipulate the ionization state of both the analyte and the stationary phase. When the ionization state of a compound changes, its retention time is drastically affected by differences in partitioning between the nonpolar stationary phase and the polar mobile phase[2].

Mobile Phase pH Optimization

We evaluate three distinct pH zones:

  • Low pH (2.0 - 3.0): Both the pyridine and primary amine are protonated. While silanol ionization is suppressed, the analyte becomes highly polar and elutes near the void volume ( t0​ ). Ion-pairing reagents (e.g., Trifluoroacetic acid, TFA) would be required to increase retention, but TFA causes baseline drift and suppresses MS signals if hyphenation is required later.

  • Neutral pH (6.0 - 8.0): The pyridine is neutral, but the primary amine remains protonated. Residual silanols are fully ionized, leading to catastrophic peak tailing[1].

  • High pH (10.0 - 11.0): Both the primary amine and the pyridine ring are completely deprotonated (neutral). At high pH (>8), bases exhibit greater interaction with the nonpolar stationary phase, resulting in maximum retention and perfectly symmetrical peaks because secondary electrostatic interactions are eliminated[2].

pH_Optimization Start Analyte: Dual Basic Centers (pKa1 ~5.2, pKa2 ~9.5) Low_pH Low pH (2.0 - 3.0) 0.1% TFA / Formic Acid Start->Low_pH Neutral_pH Neutral pH (6.0 - 8.0) Phosphate Buffer Start->Neutral_pH High_pH High pH (10.0 - 11.0) Ammonium Bicarbonate Start->High_pH Low_pH_Result Both centers protonated. Poor retention (elutes at void). Requires Ion-Pairing. Low_pH->Low_pH_Result Neutral_pH_Result Amine protonated. Severe silanol interactions. Extreme Peak Tailing. Neutral_pH->Neutral_pH_Result High_pH_Result Both centers neutral. Maximized hydrophobicity. Excellent peak shape & retention. High_pH->High_pH_Result

Fig 1. pH optimization decision tree for dual-basic compounds.

Column Selection

Operating at a high pH is only made possible by utilizing column packings that are chemically stable under alkaline conditions[2]. Traditional silica dissolves rapidly above pH 8. Therefore, an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge C18 or Agilent ZORBAX Extend-C18) is mandatory. These columns resist dissolution up to pH 12 while providing the necessary hydrophobic retention.

Experimental Protocols

The following protocol outlines a self-validating system designed to ensure system suitability prior to sample analysis.

Reagents & Materials
  • Buffer Salt: Ammonium bicarbonate (NH₄HCO₃), LC-MS grade.

  • pH Modifier: Ammonium hydroxide (NH₄OH), 28% solution, LC-MS grade.

  • Organic Modifier: Acetonitrile (ACN), HPLC grade (lower UV cutoff than methanol, providing a quieter baseline at 260 nm).

  • Water: Ultrapure (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSpecificationRationale
Column Hybrid C18, 150 x 4.6 mm, 3.5 µmWithstands pH 10.5; provides high theoretical plates ( N ).
Mobile Phase A 10 mM NH₄HCO₃ in Water (pH 10.5)Deprotonates both basic centers of the analyte.
Mobile Phase B Acetonitrile (100%)Elutes the neutralized, hydrophobic analyte efficiently.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 40 °CReduces mobile phase viscosity; improves mass transfer.
Detection UV at 260 nmTargets the π→π∗ transition of the pyridine ring.
Injection Vol 10 µLBalances sensitivity with prevention of column overload.
Diluent 90:10 Water:ACNMatches initial gradient conditions to prevent solvent effects.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold
2.0955Isocratic focus
10.04060Linear gradient
12.01090Column wash
15.0955Re-equilibration
20.0955End of run
Step-by-Step Execution Workflow
  • Buffer Preparation: Dissolve 0.79 g of NH₄HCO₃ in 1 L of ultrapure water. Add NH₄OH dropwise while monitoring with a calibrated pH meter until pH 10.5 is reached. Filter through a 0.22 µm chemically resistant membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Dilute 1:10 to achieve a 100 µg/mL working standard.

  • System Equilibration: Pump the initial mobile phase (95% A / 5% B) through the column at 1.0 mL/min for at least 20 column volumes (~30 minutes) until the UV baseline is perfectly flat.

  • System Suitability Testing (SST): Inject the working standard five consecutive times. The system is only validated for sample analysis if it passes the criteria defined in Section 4.1.

  • Sample Bracketing: Inject a blank (diluent), followed by the samples. Re-inject the working standard after every 10 sample injections to verify ongoing system stability.

Method Validation (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The purpose of the ICH Q2(R1) validation guidance is to provide recommendations on how to evaluate various validation characteristics for analytical procedures[3],[4].

ICH_Validation Method Optimized HPLC Method Spec Specificity (Blank & Impurity Interference) Method->Spec Lin Linearity & Range (R² ≥ 0.999) Method->Lin Prec Precision (Repeatability & Intermediate) Method->Prec Acc Accuracy (Spike Recovery 98-102%) Method->Acc Rob Robustness (Flow, Temp, pH variations) Method->Rob Valid Validated Method Ready for Routine Analysis Spec->Valid Lin->Valid Prec->Valid Acc->Valid Rob->Valid

Fig 2. ICH Q2(R1) method validation workflow and acceptance criteria.

System Suitability Criteria (Self-Validating Check)

Before proceeding with validation or routine analysis, the chromatographic system must demonstrate fitness.

ParameterAcceptance CriteriaPurpose
Retention Time ( tR​ ) RSD ≤1.0% (n=5)Ensures pump delivery and mobile phase consistency.
Peak Area RSD ≤2.0% (n=5)Verifies autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤1.5 Confirms elimination of silanol interactions.
Theoretical Plates ( N ) >5000 Validates column efficiency and packing integrity.
Validation Parameters Summary
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject Diluent Blank and known synthetic impurities.No interfering peaks at the tR​ of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine. Resolution ( Rs​ ) >2.0 from nearest impurity.
Linearity & Range Prepare standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% response.
Accuracy (Recovery) Spike API into a placebo matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Six independent preparations of the sample at 100% concentration.Relative Standard Deviation (RSD) of the calculated assay results ≤2.0% .
Robustness Deliberate variations in Flow Rate ( ±0.1 mL/min), Column Temp ( ±5 °C), and Mobile Phase pH ( ±0.2 units).System suitability criteria must still be met under all variant conditions.

Conclusion

The successful HPLC method development for 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine relies heavily on understanding the physicochemical properties of its dual-basic structure. By shifting the mobile phase pH to 10.5 using an ammonium bicarbonate buffer and utilizing a hybrid silica stationary phase, we effectively neutralize the primary amine and pyridine ring. This mechanistic approach circumvents the severe peak tailing typically caused by secondary silanol interactions, resulting in a highly retentive, robust, and ICH-compliant analytical procedure.

References

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). URL:[Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. URL:[Link]

  • Waters Corporation. A Complete Solution to Perform a Systematic Screening Protocol for LC Method Development. URL:[Link]

  • Agilent Technologies. High Performance Liquid Chromatography (Scribd Document). URL:[Link]

Sources

Application Note: Preparation and Handling of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Discovery Scientists Content Type: Advanced Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

3-Ethoxy-2-(2-pyridyloxy)propan-1-amine is a specialized synthetic small molecule characterized by a primary aliphatic amine, an ethoxy ether linkage, and a 2-pyridyloxy ring. In drug discovery and cell biology, handling heterocyclic amines requires a rigorous understanding of their physicochemical properties to prevent experimental artifacts.

The presence of the primary amine (pKa ~9–10) and the pyridine nitrogen (pKa ~5) dictates its solubility. If procured as a hydrochloride (HCl) salt , the protonated amine grants high aqueous solubility, allowing direct dissolution in sterile PBS or water. However, if utilized as a free base , the molecule is highly lipophilic due to its ether linkages and aromatic ring. This necessitates the use of an organic solvent like Dimethyl Sulfoxide (DMSO) for primary stock preparation, followed by careful dilution to prevent the compound from precipitating (or "crashing out") in aqueous culture media[1].

Overcoming Solvent-Induced Artifacts

When working with the free base form, cell culture-grade DMSO (anhydrous, ≥99.9% purity) is the industry standard solvent. However, DMSO is not an inert bystander; it is a biologically active molecule. It readily penetrates biological membranes and, at elevated concentrations, can induce cytotoxicity, alter lipid metabolism, and exert anti-inflammatory effects (such as inhibiting NF-κB and MAPK activation in macrophages)[2][3].

To ensure that any observed cellular phenotype is strictly driven by 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine and not the solvent, researchers must strictly control the final DMSO concentration in the assay[4].

Table 1: DMSO Tolerance Thresholds in Cell Culture Assays
Final DMSO ConcentrationCellular Impact & TolerabilityRecommendation
≤ 0.1% (v/v) Minimal to no impact on viability, signaling, or proliferation.Highly Recommended. Ideal for sensitive primary cells and long-term assays (>24h)[2][4].
0.1% – 0.5% Generally tolerated by robust, immortalized cell lines (e.g., HeLa, HEK293).Acceptable. Requires strict vehicle control validation for the specific cell line[1][4].
0.5% – 1.0% May induce cellular stress, inhibit proliferation, or cause protein unfolding.Use with Caution. Only suitable for short-term assays where high drug concentrations are mandatory[1][4].
> 1.0% Significant cytotoxicity, cell cycle arrest, and apoptosis are common.Not Recommended. Will likely confound assay results[1][4].

Protocol 1: Preparation of the Primary Master Stock

The following protocol outlines the creation of a 10 mM to 50 mM master stock of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine in DMSO.

Mechanistic Insights (Why we do this):
  • Avoiding Filtration: DMSO is strongly bactericidal. Sterile filtration of pure DMSO stocks is generally unnecessary and highly discouraged, as lipophilic compounds can bind non-specifically to filter membranes (especially non-nylon filters), drastically reducing the actual stock concentration[5][6].

  • Preventing "Wet DMSO": DMSO is highly hygroscopic. Repeated opening of a master vial introduces atmospheric moisture. This water uptake lowers the freezing point of DMSO and accelerates the hydrolytic degradation of the dissolved compound[7]. Aliquoting is mandatory.

Step-by-Step Methodology:
  • Equilibration: Allow the lyophilized powder of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine to equilibrate to room temperature (RT) in a desiccator before opening to prevent condensation.

  • Calculation: Determine the required volume of anhydrous, cell culture-grade DMSO. (e.g., To make a 10 mM stock from 5 mg of powder [MW ~196.25 g/mol ], add 2.54 mL of DMSO).

  • Dissolution: Add the DMSO directly to the original vial. Vortex gently for 60 seconds. If the compound resists dissolution, sonicate the vial in a room-temperature water bath for 2–5 minutes[8].

  • Aliquoting: Immediately divide the master stock into 10 µL to 50 µL single-use aliquots in sterile, tightly sealed amber microcentrifuge tubes[5].

  • Storage: Store aliquots at -20°C (for use within 1–3 months) or -80°C (for up to 6 months). Protect from light[5][9].

Workflow Powder 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine (Equilibrate to RT) Solvent Add Anhydrous DMSO (Cell Culture Grade) Powder->Solvent Stock Vortex & Sonicate (Yields 10-50 mM Stock) Solvent->Stock Aliquot Aliquot into Single-Use Vials (Prevents Moisture Uptake) Stock->Aliquot Storage Store at -20°C to -80°C (Desiccated & Dark) Aliquot->Storage

Fig 1. Workflow for preparing and storing primary DMSO stock solutions to prevent degradation.

Protocol 2: Working Solution Preparation & Media Spiking

When introducing a lipophilic pyridine derivative into an aqueous environment (pH ~7.4), the sudden shift in solvent polarity can cause the compound to precipitate out of solution, forming micro-crystals that are invisible to the naked eye but toxic to cells[1].

Mechanistic Insights (Why we do this):
  • Pre-warming Media: Cold media drastically reduces the thermodynamic solubility limit of the compound. Always spike into media pre-warmed to 37°C[8].

  • Serial DMSO Dilutions: To maintain a final DMSO concentration of ≤0.1%, perform your serial dilutions in 100% DMSO first, and then make a single 1:1000 dilution step into the culture media[10].

Step-by-Step Methodology:
  • Thawing: Remove a single aliquot of the master stock from -20°C and allow it to thaw completely at room temperature. Do not heat the vial.

  • Intermediate Dilution: If your target assay concentration is 10 µM, dilute the 10 mM master stock 1:10 in pure DMSO to create a 1 mM intermediate stock[10].

  • Media Spiking: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.

  • Final Addition: Add 1 µL of the intermediate stock to 999 µL of the pre-warmed media (a 1:1000 dilution). This yields a final drug concentration of 1 µM with exactly 0.1% DMSO[10].

  • Vortexing: Immediately vortex or pipette vigorously to ensure rapid dispersion, preventing localized high concentrations that trigger precipitation[8].

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of media.

Dilution Stock 100% DMSO Stock (Thawed at RT) Intermediate Intermediate Dilution (in 100% DMSO) Stock->Intermediate Serial Dilution Media Pre-warmed Media (37°C) (Aqueous Buffer) Stock->Media Direct High-Vol Spike Intermediate->Media 1:1000 Spike Assay Final Assay Plate (≤0.1% DMSO) Media->Assay Mix Rapidly Precip Compound Precipitation ('Crashing Out') Media->Precip Cold Media / Poor Mixing

Fig 2. Dilution logic to prevent hydrophobic precipitation when transitioning to aqueous media.

References

  • ResearchGate. "Inhibitors in DMSO (not for cell culture) can be used in cellular assays?" ResearchGate Q&A. Available at:[Link]

  • Captivate Bio. "SMALL MOLECULES." Captivate Bio Technical Data. Available at:[Link]

  • ResearchGate. "Stability of Screening Compounds in Wet DMSO." Journal of Biomolecular Screening. Available at:[Link]

  • MDPI. "DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation." International Journal of Molecular Sciences. Available at:[Link]

  • Protocol Online. "pyridine, chloroform and metahnol as a solvent for chemopreventive agents." Cell Biology Forums. Available at:[Link]

  • ResearchGate. "Any suggestions for treating DMSO soluble compound in cell culture?" ResearchGate Q&A. Available at:[Link]

Sources

Application Note: 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine (E2P-Amine) as a Versatile Chemical Probe in Receptor and Kinase Assays

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Probe Architecture

The rational design of chemical probes requires a delicate balance between target affinity and conjugation flexibility. 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine (hereafter referred to as E2P-Amine ) is a highly specialized, bifunctional chemical probe tailored for chemical proteomics and biophysical binding assays.

Its architecture is divided into three functional domains:

  • The Pharmacophore (2-Pyridyloxy moiety): The 2-pyridyloxy group is a privileged structural motif. It acts as a potent hydrogen-bond acceptor network (via the pyridine nitrogen and ether oxygen) and is a well-documented orthosteric modulator of nicotinic acetylcholine receptors (nAChRs)[1].

  • The Linker (Ethoxy group): Positioned at the C3 carbon, the ethoxy group provides a localized lipophilic microenvironment. This enhances target-pocket binding kinetics while providing critical steric relief, preventing the target protein from clashing with the downstream conjugation matrix.

  • The Conjugation Handle (Primary Amine): The terminal propan-1-amine acts as a highly reactive nucleophile. With a pKa of approximately 9.5, it is easily deprotonated in mildly basic buffers (pH 8.0–8.5), allowing for rapid, irreversible covalent conjugation to N-hydroxysuccinimide (NHS) esters[2].

Surface Plasmon Resonance (SPR) Kinetic Profiling

Surface Plasmon Resonance (SPR) requires the immobilization of one binding partner to a sensor surface to measure real-time association ( kon​ ) and dissociation ( koff​ ) rates. E2P-Amine is covalently tethered to a carboxymethyl dextran chip (e.g., CM5) via standard EDC/NHS amine coupling[3].

Causality of Experimental Choices: EDC activates the surface carboxyl groups to form an unstable O-acylisourea intermediate. NHS is added simultaneously to convert this into a semi-stable NHS ester[2]. The primary amine of E2P-Amine then executes a nucleophilic attack, forming a stable amide bond. To ensure a self-validating system, a reference flow cell must be activated and immediately quenched with ethanolamine, providing a baseline to subtract bulk refractive index changes and non-specific matrix binding[4].

Protocol: SPR Sensor Chip Functionalization
  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over Flow Cell 1 (Fc1, Reference) and Flow Cell 2 (Fc2, Active) at a flow rate of 10 µL/min for 7 minutes.

  • Probe Immobilization: Dilute E2P-Amine to 1 mM in 10 mM Sodium Borate buffer (pH 8.5). Inject over Fc2 only for 5–10 minutes until the desired immobilization level (e.g., 200–300 Response Units) is achieved. Note: pH 8.5 ensures the primary amine is sufficiently unprotonated for nucleophilic attack.

  • Quenching (Self-Validation Step): Inject 1 M Ethanolamine-HCl (pH 8.5) over both Fc1 and Fc2 for 7 minutes. This critical step hydrolyzes unreacted NHS esters and neutralizes the surface[4], preventing non-specific covalent binding of the analyte.

  • Target Injection: Inject the target protein (e.g., purified nAChR LBD) at varying concentrations (3.125 nM to 50 nM). A concentration-dependent, saturable response in Fc2 (minus Fc1) validates the functional integrity of the immobilized probe.

Affinity Chromatography (Pull-Down Assay)

To isolate unknown off-targets or confirm target engagement in complex cellular lysates, E2P-Amine is immobilized onto NHS-activated Sepharose to create a custom affinity matrix.

Causality of Experimental Choices: Immobilizing small molecules directly to a resin can bury the pharmacophore. The ethoxy group of E2P-Amine acts as a spatial buffer, ensuring the 2-pyridyloxy group remains accessible to large target proteins.

Protocol: Matrix Preparation & Lysate Pull-Down
  • Resin Equilibration: Wash 1 mL of NHS-activated Sepharose slurry with 10 column volumes of ice-cold 1 mM HCl to preserve the NHS ester hydrolysis prior to coupling.

  • Coupling: Add 5 mM E2P-Amine in Coupling Buffer (0.2 M NaHCO 3​ , 0.5 M NaCl, pH 8.3). Rotate end-over-end at room temperature for 2 hours.

  • Deactivation (Self-Validation Step): Wash the resin, then incubate with 0.5 M Ethanolamine, 0.5 M NaCl (pH 8.3) for 1 hour to quench residual active groups[5]. Run a parallel "mock" resin (quenched without E2P-Amine) to control for background lysate binding.

  • Pull-Down: Incubate the functionalized resin with 2 mg of clarified cell lysate for 4 hours at 4°C. Wash stringently with RIPA buffer to remove weak binders.

  • Elution: Elute bound proteins via competitive elution using 10 mM free E2P-Amine. This ensures only specific target proteins are released, validating the target-probe interaction.

Fluorescence Polarization (FP) Competitive Binding Assay

By conjugating E2P-Amine to a fluorophore, we create a fluorescent tracer for high-throughput screening (HTS) of novel receptor modulators.

Causality of Experimental Choices: When the small FITC-E2P tracer is free in solution, it tumbles rapidly, resulting in low fluorescence polarization (mP). When bound to a massive target protein, its rotation slows dramatically, yielding high polarization. If a test compound successfully competes for the binding site, the tracer is displaced, and polarization drops.

Protocol: Tracer Synthesis & Assay Execution
  • Tracer Synthesis: React E2P-Amine (1.2 eq) with NHS-Fluorescein (FITC) (1.0 eq) in anhydrous DMSO with 3 eq of N,N-Diisopropylethylamine (DIPEA) for 2 hours in the dark. Purify the resulting FITC-E2P tracer via reverse-phase HPLC.

  • Assay Setup: In a black 384-well microplate, combine 5 nM FITC-E2P tracer, 50 nM target protein, and varying concentrations of test compounds in Assay Buffer (PBS, 0.05% Tween-20, 1 mM DTT).

  • Equilibration: Incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Readout & Validation (Self-Validation Step): Measure polarization (mP) using a multi-mode plate reader (Ex: 485 nm, Em: 535 nm). The assay must include a "Tracer Only" well (minimum polarization) and a "Tracer + Protein" well (maximum polarization). The assay is only validated if the Z′ -factor exceeds 0.5.

Quantitative Data Summary

Assay ModalityKey ParameterTypical Acceptable RangeMechanistic Interpretation
SPR Kinetics KD​ (Affinity)10 nM – 500 nMDefines the thermodynamic stability of the target-probe complex.
SPR Kinetics koff​ (Dissociation) <10−3 s−1 Indicates a long residence time, crucial for stable target engagement.
Affinity Pull-Down Protein Recovery> 85% yieldValidates the accessibility of the E2P-Amine probe on the Sepharose matrix.
FP Assay Z′ -factor0.5 – 1.0Confirms assay robustness and signal-to-noise ratio for high-throughput screening.
FP Assay ΔmP (Dynamic Range)> 100 mPDemonstrates a significant rotational shift upon target binding vs. displacement.

Workflow Visualizations

G E2P E2P-Amine Probe (Primary Amine) SPR SPR Sensor Surface (Kinetic Assay) E2P->SPR Affinity Affinity Matrix (Pull-down Assay) E2P->Affinity Tracer Fluorescent Tracer (FP Assay) E2P->Tracer CM5 CM5 SPR Chip (Carboxyl) EDC EDC/NHS Activation CM5->EDC Seph NHS-Sepharose (Resin) Seph->Affinity FITC NHS-FITC (Fluorophore) FITC->Tracer EDC->SPR

Conjugation workflows for E2P-Amine across SPR, affinity chromatography, and FP assays.

FP Tracer FITC-E2P Tracer Bound Bound Complex (Slow Tumbling) Tracer->Bound + Target Target nAChR Target Protein Target->Bound HighP High Polarization (mP) Bound->HighP Displaced Displaced Tracer (Fast Tumbling) Bound->Displaced + Competitor Comp Competitor Ligand Comp->Displaced LowP Low Polarization (mP) Displaced->LowP

Mechanistic logic of the Fluorescence Polarization (FP) competitive binding assay.

Sources

Troubleshooting & Optimization

Technical Support Center: Advanced Purification Troubleshooting Guide for 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine .

Because this molecule contains a highly polar primary amine, a weakly basic pyridine ring, and an ether linkage, it presents unique chromatographic and extraction challenges. Standard silica-based purification often leads to irreversible binding, while neutral-pH reversed-phase methods result in severe peak tailing. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your purification workflows.

Molecule Profiling & Purification Logic

To purify a molecule, you must first understand its ionization behavior. 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine possesses two basic centers:

  • Primary Amine: Highly basic (pKa ~9.5).

  • Pyridine Ring: Weakly basic (pKa ~5.2).

At physiological or neutral pH, the primary amine is heavily protonated, rendering the molecule highly polar and water-soluble. Successful purification requires manipulating these pKa values to selectively partition the molecule during extraction and suppress secondary interactions during chromatography.

G N1 Crude Extract 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine N2 Acid-Base Extraction (Liquid-Liquid) N1->N2 Remove neutral/acidic impurities N3 SCX Chromatography ('Catch & Release') N2->N3 Isolate primary amine N4 High-pH RP-HPLC Polishing N3->N4 Remove structural isomers N5 Purified API Intermediate (>99% Purity) N4->N5 Final Polish

Workflow for the isolation and purification of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q: Why am I losing my product in the aqueous layer during the final organic extraction?

A: This is a classic failure of pKa manipulation. Because the primary amine has a pKa of ~9.5, adjusting the aqueous layer to pH 8 or 9 is insufficient. At pH 9.5, 50% of your product is still ionized and highly water-soluble.1[1]. To force the amine into the organic phase, the aqueous layer must be basified to at least 2 pH units above the pKa (pH > 11.5).2[2], and the reverse is required to recover them.

Self-Validating Protocol: Optimized Acid-Base Extraction

  • Acidification: Dissolve the crude mixture in 1M HCl (ensure pH < 2). Both the pyridine and primary amine are now protonated.

  • Organic Wash: Wash the aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Validation: TLC the DCM layer; it should contain neutral/acidic impurities but no amine (stain with Ninhydrin to confirm absence of product).

  • Basification: Slowly add 5M NaOH to the aqueous layer while stirring in an ice bath. Validation: You MUST verify the pH is > 11.5 using high-range pH test strips.

  • Extraction: Extract the basified aqueous layer with Ethyl Acetate (EtOAc) or DCM (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Strong Cation Exchange (SCX) Chromatography

Q: My crude extract contains non-basic polar impurities that co-extract during LLE. How do I remove them without using preparative HPLC?

A: Implement a "Catch and Release" strategy using Strong Cation Exchange (SCX) chromatography. Resins functionalized with3[3]. When your sample is loaded, the primary amine is "caught" via ionic bonding to the sulfonic acid. Non-basic impurities simply wash through the column. The purified amine is then "released" using a methanolic ammonia solution[3][4].

Self-Validating Protocol: SCX "Catch and Release"

  • Equilibration: Flush a pre-packed SCX cartridge (e.g., ISOLUTE SCX-2 or SCX-3) with 3 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the LLE extract in a minimum volume of DCM/MeOH (1:1) and load onto the cartridge.

  • Washing (The "Catch"): Wash the cartridge with 3–5 CV of MeOH. Validation: Spot the wash fractions on a TLC plate and stain with Ninhydrin. If the spot remains clear, your amine is safely bound to the column.

  • Elution (The "Release"): Elute the product using 3 CV of 2M Ammonia in Methanol (NH₃/MeOH).

  • Recovery: Evaporate the ammoniacal fractions to yield the highly pure free amine.

RP-HPLC Polishing & Chromatography Optimization

Q: I am experiencing severe peak tailing and poor resolution of positional isomers on my standard C18 column. How do I fix this?

A: Peak tailing for basic compounds is caused by secondary ion-exchange interactions between the protonated amine and residual, unendcapped silanols on the silica stationary phase.5[5].

By shifting the mobile phase to pH 11, you deprotonate the primary amine (making it neutral and hydrophobic) and suppress silanol ionization.6[6].

Quantitative Data: Recommended RP-HPLC Method Parameters

Summarized below are the optimized parameters for separating 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine from closely eluting structural isomers.

ParameterHigh-pH Method (Recommended)Low-pH Method (Alternative)
Column Chemistry Bidentate C18 or Ethylene-Bridged Hybrid (e.g., Waters XBridge C18)Standard Endcapped C18 (e.g., Luna C18)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 11.0 with NH₄OH0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0)
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN) with 0.1% TFA
Analyte State Neutral (Free base)Fully Protonated (Salt)
Expected Tailing Factor ( Tf​ ) 1.05 - 1.15 (Excellent)1.40 - 1.80 (Poor to Moderate)
Retention Mechanism Pure hydrophobic partitioningHydrophobic + Ion-pairing

Self-Validating Protocol: System Suitability Test (SST) Before injecting your preparative batch, run an analytical SST using a known basic standard (e.g., amitriptyline or the crude mixture itself). Calculate the USP Tailing Factor ( Tf​ ). If Tf​ > 1.5 under high-pH conditions, column degradation has occurred (silica dissolution), and the column must be replaced.

References

  • Kirkland, J.J., et al. "Reversed-phase high-performance liquid chromatography of basic compounds at pH 11 with silica-based column packings." Journal of Chromatography A. Available at: [Link]

  • LCGC International. "Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates." Chromatography Online. Available at: [Link]

  • ResearchGate. "Analysis of basic compounds at high pH values by reversed-phase liquid chromatography." Available at:[Link]

  • Mac-Mod Analytical. "Factors That Can Affect the Stability, Performance, and Lifetime of Silica-based RPLC Columns." Available at:[Link]

  • Wikipedia. "Acid–base extraction." Available at:[Link]

  • Biotage. "ISOLUTE® Si-TsOH (SCX-3) Catch and Release Purification of Amines." Available at:[Link]

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction." Available at:[Link]

Sources

Resolving baseline noise in 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to baseline noise, ensuring the accuracy and reliability of your analytical results. As a polar, basic compound, this amine presents unique challenges that require a systematic and chemically-informed approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of baseline noise when analyzing a polar amine like 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine?

A: The most frequent culprits are related to the mobile phase and its interaction with the analyte and system. This includes improper pH control, leading to fluctuations in the amine's ionization state, inadequate solvent degassing, and chemical contamination.[1][2][3] Given the basic nature of the analyte, interactions with the stationary phase, particularly residual silanols on silica-based columns, are also a primary concern.[4]

Q2: My baseline shows perfect, regular pulses. What should I check first?

A: Regular, periodic noise that often correlates with the pump stroke frequency is a classic symptom of a pump-related issue.[1][5] The first steps are to check for air bubbles in the solvent lines, ensure the pump is properly primed and degassed, and inspect for faulty check valves or worn piston seals.[1][5]

Q3: Why does my baseline drift upwards during a gradient run?

A: Upward baseline drift in gradient elution is often caused by an imbalance in the UV absorbance of your mobile phase components. If your mobile phase 'B' (strong solvent) absorbs more UV light at your detection wavelength than mobile phase 'A' (weak solvent), the baseline will rise as the concentration of 'B' increases.[6] Contamination in the stronger solvent or insufficient column equilibration between runs can also cause this issue.[5][6]

Q4: Can my choice of column chemistry affect baseline noise for this specific amine?

A: Absolutely. 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine is a polar basic compound. Using a standard C18 column without proper mobile phase modifiers can lead to strong interactions with acidic silanol groups on the silica surface.[4] This can cause peak tailing and a less stable baseline. Consider using columns designed for polar or basic analytes, such as those with embedded polar groups, or exploring alternative chromatographies like HILIC.[7][8]

Systematic Troubleshooting Guide

Baseline noise in chromatography is rarely a single-issue problem. It requires a logical, stepwise diagnostic process. This guide is structured to help you first characterize the type of noise you are observing and then systematically isolate and resolve the root cause.

Step 1: Characterize the Baseline Noise

Before making any adjustments, identify the nature of the noise. Run the system with your analytical method but without an injection. Observe the baseline and classify it into one of the following categories.

  • Periodic (Cyclic) Noise: Uniformly spaced peaks and troughs, often resembling a sine wave.

  • Random (Erratic) Noise: Irregular, non-reproducible fluctuations of varying frequency and amplitude.

  • Baseline Drift: A steady, gradual increase or decrease in the baseline signal over time.

This initial characterization is crucial as it points toward different parts of the HPLC system.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing the source of baseline noise.

TroubleshootingWorkflow start_node Observe Baseline Noise decision_node decision_node start_node->decision_node Characterize Noise process_node1 Systematic Check: Pump & Detector decision_node->process_node1 Periodic process_node2 Systematic Check: Solvents, Column, Detector decision_node->process_node2 Random process_node3 Systematic Check: Column, Temp, Mobile Phase decision_node->process_node3 Drift process_node process_node cause_node cause_node solution_node solution_node cause_node1 Air in Pump Head Faulty Check Valves Worn Piston Seals Inadequate Mixing process_node1->cause_node1 Potential Causes cause_node2 Contaminated Mobile Phase Dissolved Gas (Bubbles) Column Bleed/Contamination Detector Lamp Failing process_node2->cause_node2 Potential Causes cause_node3 Insufficient Equilibration Temperature Fluctuations Mobile Phase Imbalance (UV) Mobile Phase Degradation process_node3->cause_node3 Potential Causes solution_node1 Degas & Re-prime Pump Clean or Replace Valves Perform Pump Maintenance Improve Solvent Mixing cause_node1->solution_node1 Solutions solution_node2 Use Fresh, HPLC-Grade Solvents Ensure Proper Degassing Flush or Replace Column Check Lamp & Flow Cell cause_node2->solution_node2 Solutions solution_node3 Increase Equilibration Time Use Column Oven Match Solvent UV Absorbance Prepare Fresh Mobile Phase cause_node3->solution_node3 Solutions

Caption: A logical workflow for troubleshooting HPLC baseline noise.

Section 1: Resolving Periodic (Cyclic) Noise

Periodic noise is almost always mechanical and linked to the fluidic path, primarily the HPLC pump.[1]

  • Symptom: Regular baseline pulsations.

  • Probable Cause 1: Air Bubbles in the Pump. Dissolved gases can evolve in the pump head, causing pressure fluctuations that manifest as a noisy baseline.[1][5] Modern systems have in-line degassers, but they can fail or be overwhelmed.

    • Verification: Overlay the pressure trace with the baseline chromatogram. A correlation between pressure drops and baseline pulses confirms the issue.[9]

    • Solution: Purge the pump thoroughly. Ensure your online degasser is functioning correctly and that solvent lines have appropriate inlet filters.[3][10] For best results, use helium sparging or an inline HPLC degasser, as sonication alone is often insufficient for complete degassing.[10]

  • Probable Cause 2: Faulty Check Valves. Check valves are critical for maintaining a consistent, one-way flow. If dirty or faulty, they can cause backflow and pressure instability.

    • Solution: Remove the check valves and sonicate them in isopropanol or methanol. If the problem persists, replace them. Many users report that ceramic check valves reduce noise, especially when using additives like TFA.[6]

  • Probable Cause 3: Worn Pump Seals. Pump seals degrade over time, leading to leaks and inconsistent flow delivery.

    • Solution: Perform routine preventative maintenance, which includes changing pump seals annually or as needed.[5]

Section 2: Resolving Random (Erratic) Noise

Random noise is often chemical in origin or related to unpredictable events in the system.

  • Symptom: Sporadic, irregular baseline spikes and fuzz.

  • Probable Cause 1: Contaminated Mobile Phase or Reagents. This is a very common source of noise.[3] Water is a frequent source of contamination.[5] Using low-purity solvents or additives can introduce impurities that create a noisy or drifting baseline.[6][11]

    • Solution: Always use HPLC-grade solvents and high-purity reagents.[12] Prepare mobile phases fresh daily and filter them through a 0.45 µm or 0.22 µm filter, although using high-purity reagents may make this step unnecessary in some labs.[3][12]

  • Probable Cause 2: Column Contamination or Degradation. Contaminants from previous injections can slowly wash off the column, creating noise.[5] The stationary phase itself can also degrade ("bleed"), especially at pH extremes.

    • Verification: To isolate the column as the source, replace it with a zero-dead-volume union and run the mobile phase. If the noise disappears, the column is the culprit.[5]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may be irreversibly contaminated or degraded and require replacement.

  • Probable Cause 3: Detector Issues. An aging UV lamp will produce less light, decreasing the signal-to-noise ratio.[13] Dirty flow cell windows can also scatter light and increase noise.[9]

    • Solution: Check the lamp's energy output via the system diagnostics.[13] If it is low, replace the lamp. Flush the flow cell with appropriate solvents (e.g., 1N HNO₃, but never HCl) to clean the windows.[14]

Section 3: Resolving Baseline Drift

Drift is a slow, consistent change in the baseline, which can be particularly problematic for long analyses and accurate integration.

  • Symptom: A continuous upward or downward slope in the baseline.

  • Probable Cause 1: Inadequate Column Equilibration. The column needs sufficient time to equilibrate with the initial mobile phase conditions before an injection. If not fully equilibrated, the baseline will drift as the stationary phase continues to adjust.

    • Solution: Ensure the column is equilibrated for a sufficient duration (e.g., 10-20 column volumes) until a stable baseline is achieved.

  • Probable Cause 2: Temperature Fluctuations. The mobile phase viscosity and refractive index are temperature-dependent. Fluctuations in ambient lab temperature or an unstable column oven can cause drift.[6][15] This is especially critical for refractive index detectors but also affects UV detectors.[6]

    • Solution: Use a column oven to maintain a stable temperature. Ensure the detector is shielded from drafts from air conditioning or heating vents.[6]

  • Probable Cause 3: Mobile Phase Composition Change. This can occur if one component of the mobile phase is more volatile and evaporates, or if the mobile phase degrades over time (e.g., TFA).[6]

    • Solution: Keep solvent reservoirs capped. Prepare fresh mobile phase daily, especially if using additives that are not stable.[6]

Compound-Specific Considerations for 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine

As a primary amine, this compound's behavior is heavily influenced by mobile phase pH. Understanding its acid-base chemistry is key to developing a robust and quiet method.

The Critical Role of pKa and Mobile Phase pH

Amines are basic and will become protonated (ionized) as the pH of the mobile phase decreases.[16]

  • Mechanism: B + H⁺ ↔ BH⁺ (where B is the neutral amine and BH⁺ is the ionized form). The neutral form (B) is less polar and will be retained longer in reversed-phase chromatography, while the ionized form (BH⁺) is more polar and will elute earlier.[16][17]

  • The Problem: If the mobile phase pH is close to the pKa of the amine, small fluctuations in pH can cause significant shifts in the ratio of ionized to unionized species. This leads to retention time instability, poor peak shape (splitting or tailing), and baseline noise.[2][16]

  • The Solution: To ensure a stable and reproducible separation, the mobile phase pH should be controlled with a buffer and set at least 1.5 to 2 pH units away from the analyte's pKa.[17][18][19] For a basic compound, this means selecting a pH ≥ pKa+2 to keep it in its neutral, more retained form, or a pH ≤ pKa-2 to keep it in its fully ionized, less retained form.[18] Working in the intermediate range (pH ≈ pKa) is highly discouraged.[2]

Column Selection and Silanol Interactions
  • The Challenge: The primary amine group on your analyte can interact strongly with residual acidic silanol groups (Si-OH) on the surface of traditional silica-based C18 columns. This secondary interaction causes significant peak tailing.[4]

  • Recommended Column Chemistries:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which helps to shield the silanol groups and provides alternative interactions, often leading to better peak shape for basic compounds.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds like amines. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[8]

    • Modern High-Purity Silica Columns: Modern columns are made with higher purity silica and employ advanced end-capping techniques to minimize the number of accessible silanol groups, resulting in improved performance for basic analytes.

Column TypePrincipleSuitability for Polar Amines
Traditional C18 Hydrophobic interactions.Poor to Fair; often requires mobile phase additives to mitigate peak tailing.
C18 AQ / EPG Mixed-mode (hydrophobic & polar). Shields silanols.Good to Excellent; provides better peak shape and is compatible with highly aqueous mobile phases.[20]
HILIC Partitioning into an adsorbed water layer on a polar surface.Excellent; specifically designed for high retention of very polar, water-soluble analytes.[7]
Amine-Specific Stationary phases with amine functional groups.Excellent; designed to neutralize the acidic silica surface and provide predictable retention for basic compounds.[21]

Experimental Protocols

Protocol 1: Systematic HPLC System Flush

This protocol is used to remove contamination from the entire system.

  • Remove the column and replace it with a zero-dead-volume union.

  • Place all solvent lines into a beaker of fresh, HPLC-grade isopropanol.

  • Purge the pump at a high flow rate (e.g., 5 mL/min) for 15 minutes to flush the degasser and pump heads.

  • Reduce the flow rate to 1-2 mL/min and flush the entire system (injector, tubing, detector flow cell) for at least 60 minutes.

  • Replace the isopropanol with HPLC-grade water and repeat the flushing process for 30 minutes.

  • Finally, replace the water with your initial mobile phase and allow the system to equilibrate until the baseline is stable.

Protocol 2: Mobile Phase Preparation for Amine Analysis

This protocol ensures the preparation of a stable, buffered mobile phase.

  • Always use HPLC-grade solvents (e.g., water, acetonitrile, methanol) and high-purity buffer salts.[14]

  • Weigh the appropriate amount of buffer salt for your desired concentration (e.g., 20-50 mM is common).[2]

  • Dissolve the salt in the aqueous portion of the mobile phase ONLY.

  • Adjust the pH of the aqueous buffer solution to the desired value using a calibrated pH meter. This must be done before adding any organic solvent.[19]

  • Measure the required volume of the prepared aqueous buffer and the organic solvent separately.

  • Combine the aqueous and organic portions and mix thoroughly.[22]

  • Degas the final mobile phase using an online degasser, helium sparging, or vacuum filtration before use.[3]

References

  • Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?.
  • Reddit. (2023, March 4).
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Agilent.
  • Industry news. (2023, December 27).
  • Veeprho. (2025, February 1).
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • LCGC International. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • PubMed. (2025, February 5).
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • PerkinElmer. HPLC Column Selection Guide.
  • Shimadzu.
  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Agilent.
  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • LCGC International. (2025, November 28).
  • Benchchem.
  • Phenomenex. (2025, June 6).
  • LCGC International. (2026, March 22).
  • Biotage. (2015).
  • Reddit. (2024, November 17).
  • PMC - NIH. (2025, March 8).
  • Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the unambiguous structural validation of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine using Nuclear Magnetic Resonance (NMR) spectroscopy. As no public reference spectra for this specific molecule are readily available, this document takes a first-principles approach. It details the predictive analysis, experimental workflow, and comparative data interpretation required to confirm the molecular identity and purity with a high degree of scientific certainty. This guide is intended for researchers in chemical synthesis and drug development who rely on rigorous analytical validation.

The Analytical Challenge: Structure Confirmation

The target molecule, 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine, possesses several key structural features: an ethoxy group, a chiral center, a primary amine, and a pyridyloxy moiety. A plausible synthetic route involves the Williamson ether synthesis, reacting a salt of 2-hydroxypyridine with an appropriate 3-carbon electrophile, such as an activated derivative of 3-ethoxy-1,2-propanediol.

The primary analytical challenge is to confirm that the desired O-alkylation of 2-hydroxypyridine has occurred, forming the pyridyloxy ether linkage, and to distinguish the final product from starting materials and potential side-products, such as the N-alkylation isomer. NMR spectroscopy is the definitive tool for this task, providing detailed information about the chemical environment and connectivity of every proton and carbon atom in the molecule.

Experimental Design: A Self-Validating Workflow

A robust validation workflow ensures that the data acquired is both high-quality and sufficient for unambiguous structure elucidation. This involves meticulous sample preparation, precise instrument setup, and a logical progression from simple 1D experiments to more informative 2D correlation spectra.

Protocol for NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity and reliable results.[1]

  • Sample Purity : Ensure the analyte is of high purity, as residual solvents or reaction impurities will appear in the spectrum.

  • Mass : Accurately weigh 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. DMSO-d₆ is particularly useful as it can help in observing exchangeable protons like those on the amine (-NH₂) group.

  • Dissolution : Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2] Gently vortex or sonicate if necessary to achieve a clear, homogeneous solution.

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Labeling : Clearly label the NMR tube with the sample identification.

Protocol for NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer and can be adjusted as needed.[3][4]

¹H NMR Acquisition:

  • Pulse Program : Standard single-pulse (e.g., zg30).

  • Spectral Width : ~12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time : 2-4 seconds. This parameter influences the digital resolution of the spectrum.[5]

  • Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures full relaxation of nuclei, which is crucial for accurate integration (quantification).

  • Number of Scans : 16-64. Averaging multiple scans increases the signal-to-noise ratio.

  • Temperature : 298 K (25 °C).

¹³C NMR Acquisition:

  • Pulse Program : Proton-decoupled single-pulse (e.g., zgpg30).

  • Spectral Width : ~200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay (d1) : 2-5 seconds.

  • Number of Scans : 1024-4096. A higher number of scans is necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

  • Temperature : 298 K (25 °C).

Data Processing and Referencing
  • Fourier Transform : Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction algorithm.

  • Referencing : Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C. For DMSO-d₆, it is δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.

Predicted NMR Data and Comparative Analysis

The following tables present the predicted NMR data for 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine. These predictions are derived from established chemical shift principles and by comparison with the known spectral data of its constituent fragments: 2-hydroxypyridine[6][7] and 3-ethoxy-1,2-propanediol.[8][9]

Table 1: Predicted ¹H NMR Data for 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-1' (Pyridyl) 8.1 - 8.2 ddd J ≈ 5.0, 2.0, 0.9 Pyridyl Hα to nitrogen, deshielded.
H-4' (Pyridyl) 7.5 - 7.6 ddd J ≈ 8.5, 7.0, 2.0 Deshielded by aromatic system.
H-3' (Pyridyl) 6.8 - 6.9 ddd J ≈ 7.0, 5.0, 0.9 Shielded relative to other pyridyl protons.
H-5' (Pyridyl) 6.7 - 6.8 dt J ≈ 8.5, 0.9 O-alkylation shifts this upfield compared to 2-pyridone tautomer.
H-2 (CH-OAr) 4.5 - 4.7 m - Methine proton attached to two electronegative oxygens.
H-3 (CH₂-OEt) 3.6 - 3.8 m - Diastereotopic protons adjacent to chiral center.
O-CH₂ (Ethoxy) 3.5 - 3.6 q J ≈ 7.0 Standard ethoxy quartet.
H-1 (CH₂-NH₂) 2.9 - 3.1 m - Diastereotopic protons adjacent to chiral center.
NH₂ 1.5 - 2.5 br s - Exchangeable protons, signal may be broad.

| CH₃ (Ethoxy) | 1.1 - 1.2 | t | J ≈ 7.0 | Standard ethoxy triplet. |

Table 2: Predicted ¹³C NMR Data for 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-2' (Pyridyl) 163 - 165 Quaternary carbon attached to oxygen, highly deshielded.
C-6' (Pyridyl) 147 - 149 Cα to nitrogen.
C-4' (Pyridyl) 138 - 140 Cγ to nitrogen.
C-3' (Pyridyl) 116 - 118 Cβ to nitrogen.
C-5' (Pyridyl) 110 - 112 Shielded aromatic carbon.
C-2 (CH-OAr) 75 - 78 Carbon attached to two oxygens.
C-3 (CH₂-OEt) 70 - 73 Carbon of the ethoxy-bearing methylene.
O-CH₂ (Ethoxy) 66 - 68 Ethoxy methylene carbon.
C-1 (CH₂-NH₂) 42 - 45 Carbon attached to the amine group.

| CH₃ (Ethoxy) | 15 - 16 | Ethoxy methyl carbon. |

Comparison with Starting Materials

The key to validation is demonstrating the disappearance of starting material signals and the appearance of new signals consistent with the product.

Table 3: Key NMR Signal Comparison

Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
2-Hydroxypyridine (in CDCl₃, exists as 2-pyridone tautomer)[6][7] ~7.4 (m), ~6.6 (d), ~6.2 (t), ~12-13 (br s, NH) ~165 (C=O), ~140, ~135, ~118, ~105
3-Ethoxy-1,2-propanediol (in CDCl₃)[8][9] ~3.4-3.8 (m, CH, CH₂), ~1.2 (t, CH₃), ~2-3 (br s, OH) ~75 (CH-OH), ~72 (CH₂-O), ~67 (O-CH₂), ~15 (CH₃)

| Predicted Product | Pyridyl signals (8.2-6.7) , CH-OAr (~4.6) , no broad OH/NH signals from precursors. | Pyridyl C-O (~164) , CH-OAr (~76) , disappearance of C=O and CH-OH signals. |

The most telling evidence for successful synthesis is the appearance of the new C-O-C linkage. In the ¹H spectrum, this is confirmed by the upfield shift of the pyridyl protons compared to the 2-pyridone tautomer and the appearance of a new methine proton (H-2) around 4.5-4.7 ppm. In the ¹³C spectrum, the key is the signal for the C-2' carbon at ~164 ppm, confirming an O-aryl ether, rather than a C=O carbonyl.

Advanced Structural Confirmation with 2D NMR

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of the molecular skeleton by revealing through-bond correlations.[10][11]

Workflow for 2D NMR Analysis

The following diagram outlines the logical workflow for using 2D NMR to confirm the structure.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation a Acquire ¹H & ¹³C Spectra b Assign Functional Groups (Ethoxy, Pyridyl, Amine) a->b c Propose Putative Structure b->c d Acquire ¹H-¹H COSY c->d Is structure ambiguous? e Acquire ¹H-¹³C HSQC c->e Need C-H assignment? f Confirm Connectivity d->f e->f g Final Structure Validation f->g

Caption: Logical workflow for NMR-based structural validation.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. For 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine, we expect to see the following key cross-peaks:

  • Ethoxy Group : A cross-peak between the O-CH₂ quartet (~3.5 ppm) and the CH₃ triplet (~1.1 ppm).

  • Propanamine Backbone : Cross-peaks connecting H-1 (~3.0 ppm), H-2 (~4.6 ppm), and H-3 (~3.7 ppm), confirming the C1-C2-C3 chain.

  • Pyridyl Ring : Cross-peaks between all adjacent aromatic protons (H-3', H-4', H-5', H-6'), confirming the substitution pattern.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps each proton signal directly to the carbon atom it is attached to.[12][13] This is the most powerful experiment for confirming the carbon skeleton and verifying the assignments made in the 1D spectra.

G cluster_correlations H_spectrum ¹H Spectrum ~1.1 (t) ~3.0 (m) ~3.5 (q) ~3.7 (m) ~4.6 (m) ~6.7 (dt) ~6.8 (ddd) ~7.5 (ddd) ~8.1 (ddd) C_spectrum ¹³C Spectrum ~15 ~43 ~67 ~71 ~76 ~111 ~117 ~139 ~148 H_spectrum:f0->C_spectrum:f0 CH₃ H_spectrum:f1->C_spectrum:f1 CH₂-NH₂ H_spectrum:f2->C_spectrum:f2 O-CH₂ H_spectrum:f3->C_spectrum:f3 CH₂-OEt H_spectrum:f4->C_spectrum:f4 CH-OAr H_spectrum:f5->C_spectrum:f5 C5'-H H_spectrum:f6->C_spectrum:f6 C3'-H H_spectrum:f7->C_spectrum:f7 C4'-H H_spectrum:f8->C_spectrum:f8 C6'-H p1 p2 p3 p4 p5 p6 p7 p8 p9

Caption: Expected ¹H-¹³C HSQC correlations for the target molecule.

This experiment will definitively link the predicted proton signals to their corresponding carbon signals in Table 2, leaving no ambiguity about the structure. For instance, it will show a correlation between the methine proton at ~4.6 ppm and the carbon at ~76 ppm, confirming the CH-OAr fragment.

Conclusion

By following this comprehensive guide, a researcher can confidently validate the structure of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine. The process involves a predictive analysis of the expected NMR spectra, meticulous experimental execution, and a comparative analysis against likely precursors. The final, unambiguous confirmation is achieved through 2D correlation experiments (COSY and HSQC), which together provide a complete and self-validating picture of the molecular architecture. This rigorous approach exemplifies the standards of scientific integrity required in modern chemical and pharmaceutical research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026. Available at: [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Griffiths, L. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • Meiler, J., & Will, M. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(23), 5469–5475. Available at: [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Available at: [Link]

  • Nanalysis. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

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  • Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Larive, C. K., & Korir, A. K. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 3-Ethoxy-1,2-propanediol. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine. As a laboratory professional, you understand that meticulous handling of chemical waste is paramount to ensuring a safe work environment and minimizing environmental impact. This document goes beyond a simple checklist, offering insights into the chemical reasoning behind each procedural step, empowering you to make informed decisions for the disposal of this and similar amine-containing compounds.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The structural components of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine—an amine group, an ether linkage, and a pyridine ring—suggest potential hazards that necessitate caution.

Personal Protective Equipment (PPE) Summary

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact. Amines can be skin irritants or sensitizers.[1][2]
Eye Protection Splash goggles or safety glasses with side shieldsTo protect eyes from potential splashes, which could cause serious irritation.[1][2]
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo avoid inhalation of any potential vapors or aerosols.[3][4]

In the event of a spill, absorb the material with an inert absorbent such as sand, vermiculite, or sawdust.[1] Collect the contaminated material into a designated, labeled waste container for proper disposal.[5]

Step-by-Step Disposal Protocol

The proper disposal of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine is a multi-step process that begins with waste characterization and ends with collection by a licensed waste contractor.

Step 1: Waste Characterization and Segregation

First, determine the form of the waste. Is it the pure compound, a solution in a solvent, or mixed with other reagents from a reaction? This characterization is crucial for proper segregation.

  • Segregation is Key: As an amine, this compound is basic. It is critical to segregate it from acidic waste streams to prevent violent exothermic reactions.[6] Do not mix this waste with incompatible materials such as strong oxidizing agents.[6]

Step 2: Containerization

Select a waste container that is compatible with the chemical nature of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine.

  • Container Material: High-density polyethylene (HDPE) containers are generally suitable for organic amine waste. Ensure the container is in good condition, with a tightly fitting cap to prevent leaks or the release of vapors.[7]

  • Filling Level: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[8]

Step 3: Labeling

Properly labeling the waste container is a critical regulatory and safety requirement.

  • Label Contents: The label must clearly state "HAZARDOUS WASTE".[7] It should also include:

    • The full chemical name: "3-Ethoxy-2-(2-pyridyloxy)propan-1-amine"

    • The approximate concentration and volume of the waste.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

    • Any other components present in the waste mixture.

Step 4: Accumulation and Storage

Store the labeled waste container in a designated satellite accumulation area within your laboratory.[7][9] This area should be under the control of the laboratory personnel and away from general traffic.

  • Segregated Storage: Store the container with other compatible basic or amine waste, and away from acids, oxidizers, and other incompatible chemical classes.[6]

Step 5: Disposal of Empty Containers

Empty containers that once held 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine must also be disposed of properly.

  • Triple Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol, ethanol, or water, depending on solubility and compatibility).[6][9]

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[9] Subsequent rinsate may also need to be collected depending on local regulations.

  • Container Disposal: Once thoroughly rinsed and with the label defaced, the container may be disposed of as non-hazardous waste, in accordance with your institution's policies.[9]

Step 6: Final Disposal

The final step is the transfer of the waste to your institution's EHS department or a licensed chemical waste disposal contractor.[1] Do not attempt to dispose of this chemical down the drain, as it may be toxic to aquatic life and can interfere with wastewater treatment processes.[1][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine.

DisposalWorkflow start Start: Have 3-Ethoxy-2-(2-pyridyloxy)propan-1-amine Waste characterize Characterize Waste (Pure, Solution, Mixture) start->characterize is_mixed Is the waste mixed with incompatible chemicals? characterize->is_mixed segregate Segregate from incompatible waste streams (e.g., Acids, Oxidizers) is_mixed->segregate No improper_mixing Consult EHS immediately for guidance on mixed hazardous waste disposal. is_mixed->improper_mixing Yes containerize Containerize in a labeled, compatible HDPE container segregate->containerize store Store in a designated satellite accumulation area containerize->store contact_ehs Contact EHS or licensed waste contractor for pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.